molecular formula C25H22FN3O5S B11423030 2-{[2,5-bis(4-methoxyphenyl)-1H-imidazol-4-yl]sulfonyl}-N-(4-fluorophenyl)acetamide

2-{[2,5-bis(4-methoxyphenyl)-1H-imidazol-4-yl]sulfonyl}-N-(4-fluorophenyl)acetamide

Cat. No.: B11423030
M. Wt: 495.5 g/mol
InChI Key: LUBIHPLVDDJONX-UHFFFAOYSA-N
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Description

2-{[2,5-bis(4-methoxyphenyl)-1H-imidazol-4-yl]sulfonyl}-N-(4-fluorophenyl)acetamide is a benzimidazole derivative known for its potential therapeutic applications. This compound has shown promise in various scientific research fields, particularly in the treatment of methotrexate-induced intestinal mucositis by suppressing oxidative stress and inflammatory markers .

Preparation Methods

The synthesis of 2-{[2,5-bis(4-methoxyphenyl)-1H-imidazol-4-yl]sulfonyl}-N-(4-fluorophenyl)acetamide involves several steps. One common method includes the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in the presence of water and a catalytic amount of iron (III) chloride . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

2-{[2,5-bis(4-methoxyphenyl)-1H-imidazol-4-yl]sulfonyl}-N-(4-fluorophenyl)acetamide has several scientific research applications:

Mechanism of Action

The compound exerts its effects by targeting oxidative stress and inflammatory pathways. It downregulates the mRNA expression of tumor necrosis factor-α, cyclooxygenase-2, interleukin-6, IL-1β, and nuclear factor-κB, while upregulating IL-10 expression . This modulation of inflammatory markers helps in reducing inflammation and oxidative stress.

Comparison with Similar Compounds

Similar compounds include other benzimidazole derivatives such as:

2-{[2,5-bis(4-methoxyphenyl)-1H-imidazol-4-yl]sulfonyl}-N-(4-fluorophenyl)acetamide stands out due to its specific application in reducing methotrexate-induced intestinal mucositis and its unique mechanism of action involving the modulation of inflammatory pathways.

Properties

Molecular Formula

C25H22FN3O5S

Molecular Weight

495.5 g/mol

IUPAC Name

2-[[2,4-bis(4-methoxyphenyl)-1H-imidazol-5-yl]sulfonyl]-N-(4-fluorophenyl)acetamide

InChI

InChI=1S/C25H22FN3O5S/c1-33-20-11-3-16(4-12-20)23-25(29-24(28-23)17-5-13-21(34-2)14-6-17)35(31,32)15-22(30)27-19-9-7-18(26)8-10-19/h3-14H,15H2,1-2H3,(H,27,30)(H,28,29)

InChI Key

LUBIHPLVDDJONX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(NC(=N2)C3=CC=C(C=C3)OC)S(=O)(=O)CC(=O)NC4=CC=C(C=C4)F

Origin of Product

United States

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